N-Benzyl-5-(1,2-dithiolan-3-YL)pentanamide
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Overview
Description
N-Benzyl-5-(1,2-dithiolan-3-yl)pentanamide is a chemical compound known for its unique structure, which includes a dithiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-(1,2-dithiolan-3-yl)pentanamide typically involves the reaction of benzylamine with a dithiolane derivative. One common method includes the use of lipoic acid as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve the use of solvents like methanol and water, with the mixture being stirred vigorously at room temperature for an extended period .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting provides a basis for scaling up the process. The use of β-cyclodextrin as a host molecule to form inclusion complexes can enhance the solubility and stability of the compound, which is beneficial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-5-(1,2-dithiolan-3-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols .
Scientific Research Applications
N-Benzyl-5-(1,2-dithiolan-3-yl)pentanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential as a neuroprotective agent due to its antioxidant properties.
Medicine: Research indicates its potential use in developing drugs for treating neurodegenerative diseases.
Industry: The compound’s stability and solubility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-Benzyl-5-(1,2-dithiolan-3-yl)pentanamide involves its interaction with molecular targets such as enzymes and receptors. The dithiolane ring plays a crucial role in its antioxidant activity, which helps in scavenging free radicals and protecting cells from oxidative stress . This activity is particularly beneficial in neuroprotection, where the compound can mitigate the effects of neurotoxic agents .
Comparison with Similar Compounds
Similar Compounds
1,2-Dithiolane-3-alkyl derivatives: These compounds share the dithiolane ring structure and exhibit similar antioxidant properties.
Lipoic acid derivatives: These compounds are structurally related and have similar biological activities.
Uniqueness
N-Benzyl-5-(1,2-dithiolan-3-yl)pentanamide stands out due to its benzyl group, which enhances its solubility and stability compared to other dithiolane derivatives . This unique feature makes it a promising candidate for various applications in research and industry.
Properties
CAS No. |
75871-38-4 |
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Molecular Formula |
C15H21NOS2 |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
N-benzyl-5-(dithiolan-3-yl)pentanamide |
InChI |
InChI=1S/C15H21NOS2/c17-15(16-12-13-6-2-1-3-7-13)9-5-4-8-14-10-11-18-19-14/h1-3,6-7,14H,4-5,8-12H2,(H,16,17) |
InChI Key |
CHEFTFDLTFFGKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSSC1CCCCC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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